molecular formula C8H13Cl2N3O B13507007 2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride

2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride

Cat. No.: B13507007
M. Wt: 238.11 g/mol
InChI Key: ZIZPYBJJFIIFEY-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of propanamide, featuring an amino group and a pyridinyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride typically involves the reaction of 2-aminopyridine with acrylamide under controlled conditions. The reaction is carried out in an anhydrous solvent, such as ethanol, with a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours. After the reaction, the product is purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridinyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. The amino and pyridinyl groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways, influencing processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride is unique due to its specific combination of an amino group and a pyridinyl group attached to the propanamide backbone. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13Cl2N3O

Molecular Weight

238.11 g/mol

IUPAC Name

2-amino-3-pyridin-2-ylpropanamide;dihydrochloride

InChI

InChI=1S/C8H11N3O.2ClH/c9-7(8(10)12)5-6-3-1-2-4-11-6;;/h1-4,7H,5,9H2,(H2,10,12);2*1H

InChI Key

ZIZPYBJJFIIFEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)N)N.Cl.Cl

Origin of Product

United States

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